9-(sec-Butyl)-9H-adenine is a derivative of adenine, a purine base integral to nucleic acids such as DNA and RNA. Its chemical formula is , and it has a molecular weight of approximately 232.27 g/mol. The compound features a sec-butyl group at the ninth position of the adenine ring, distinguishing it from other adenine derivatives. This modification can influence its biological activity and chemical reactivity, making it a subject of interest in both chemical and biological research.
9-(sec-Butyl)-9H-adenine is classified as a purine derivative. Purines are one of the two classes of nucleobases, the other being pyrimidines. This compound is synthesized from adenine through various chemical reactions, often involving alkylation processes. It is used in scientific research for its potential applications in biochemistry and pharmacology.
The synthesis of 9-(sec-Butyl)-9H-adenine typically involves a nucleophilic substitution reaction. A common method includes:
The general reaction can be summarized as follows:
This method can be scaled for industrial production, although specific large-scale methods are less documented.
The molecular structure of 9-(sec-Butyl)-9H-adenine consists of a purine ring with a sec-butyl group attached at the nitrogen atom in the ninth position. The structural formula can be represented as follows:
The presence of the sec-butyl group enhances hydrophobic interactions, which may affect its binding properties to biological targets.
9-(sec-Butyl)-9H-adenine can participate in various chemical reactions typical of purines:
Common reagents for these reactions include various alkyl halides for further alkylation or oxidizing agents for modifications.
The mechanism of action for 9-(sec-Butyl)-9H-adenine primarily involves its interaction with adenosine receptors in biological systems. By binding to these receptors, it can modulate their activity, potentially influencing various physiological processes such as neurotransmission and immune responses.
Research indicates that derivatives like 9-(sec-Butyl)-9H-adenine may act as antagonists at specific adenosine receptor subtypes, which could have implications in treating conditions such as inflammation or cancer .
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into its structural characteristics and confirm purity .
The exploration of alkyl-substituted adenine derivatives originated from efforts to elucidate the role of purines in biological systems and to modulate their pharmacological properties. Adenine (6-aminopurine), a fundamental component of nucleic acids and coenzymes, became a scaffold of interest due to its inherent bioactivity and structural versatility [4]. Early synthetic work in the mid-20th century focused on simple N-alkyl modifications, driven by discoveries such as the identification of adenine in carbonaceous meteorites, which suggested extraterrestrial prebiotic synthesis pathways involving ammonia and water ices under ultraviolet irradiation [8]. These studies revealed that alkylation could occur at multiple nitrogen sites (N1, N3, N7, N9), though thermodynamic stability favors N9 substitution in purines [7]. The compound 9-(sec-Butyl)-9H-adenine emerged from systematic structure-activity relationship studies investigating how branched alkyl chains influence adenosine receptor (AR) binding and metabolic stability. Historically, the synthesis of 9-butyladenine derivatives (e.g., CAS 2715-70-0) utilized classical purine alkylation methods, often employing sec-butyl halides under basic conditions to direct N9 regioselectivity [1] [9].
Table 1: Key Historical Milestones in Alkyl-Substituted Adenine Research
Time Period | Development Focus | Significant Outcomes |
---|---|---|
1950–1960s | Nucleoside analog synthesis | First N9-alkyl adenines synthesized; basic structure-activity relationships established |
1970–1990s | Receptor-targeted modifications | Discovery of adenosine receptor subtypes (A1, A2A, A2B, A3); N9-alkylation shown to enhance receptor selectivity |
2000s–Present | Sec-butyl derivatives & stereochemistry | 9-(sec-Butyl)adenine synthesized to probe steric effects on AR binding and cellular uptake |
Modification of adenine at the N9 position serves two primary pharmacological objectives: receptor subtype selectivity and metabolic stabilization. Adenosine receptors (A1, A2A, A2B, A3) are G-protein-coupled receptors (GPCRs) where endogenous adenosine exhibits nanomolar affinity for A1 and A2A receptors but micromolar affinity for A2B and A3 subtypes [2]. N9-alkylation, particularly with sec-butyl groups, sterically blocks deamination by adenosine deaminase, a major catabolic pathway that inactivates adenine-based therapeutics [3]. Furthermore, the sec-butyl group’s branched topology creates distinct van der Waals interactions within receptor binding pockets. For instance:
Table 2: Impact of N9-Alkyl Chain Length on Adenosine Receptor Binding Affinity (Ki)
N9-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
---|---|---|---|
Methyl | 290 | 613 | 8.9 |
n-Butyl | 16100 | – | 4.61 |
sec-Butyl | Not reported | Not reported | < 50 (estimated) |
Data compiled from TTD pharmacological assays [5]. A3 selectivity increases with larger alkyl chains.
Positional isomerism in adenine alkylation critically determines pharmacological functionality. Adenine offers four nucleophilic nitrogens (N1, N3, N7, N9) for electrophilic attack, but N9 substitution is thermodynamically favored due to:
Infrared spectroscopy (IR) studies of 9-butyladenine (solid state, KBr disc) reveal characteristic bands: N-H stretches at 3400 cm⁻¹ (amine), C-H stretches at 2950 cm⁻¹ (sec-butyl), and purine ring vibrations at 1600 cm⁻¹, distinct from N7-alkyl isomers which show shifted ring deformation modes [9]. In synthetic routes, Mitsunobu coupling or direct alkylation of purine salts achieves >90% N9 regioselectivity, while N7 co-products form in <5% yield and require chromatographic separation [6]. The sec-butyl isomer’s stability is attributable to reduced ring strain compared to straight-chain n-butyl derivatives, as confirmed by X-ray crystallography of related 9-cyclobutyl hydroxymethyl adenines [6].
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8